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Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)propionic acid

Cat. No.: B1296519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Nitrophenoxy)propionic
acid, a versatile chemical intermediate with significant potential in various research and

development applications. This document will delve into its chemical properties, synthesis,

safety considerations, and its emerging role in the design and development of novel molecules.

Core Identity and Physicochemical Properties
3-(4-Nitrophenoxy)propionic acid, identified by the CAS number 10572-16-4, is a

nitroaromatic compound featuring a carboxylic acid moiety linked to a p-nitrophenyl group via

an ether linkage.[1] This unique structural arrangement imparts specific reactivity and

functionality, making it a valuable building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:
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Property Value Source

CAS Number 10572-16-4 [1]

Molecular Formula C₉H₉NO₅ [1]

Molecular Weight 211.17 g/mol [1]

Physical State Solid [2]

Purity Typically ≥97% [2]

Note: Experimental values for melting point, boiling point, and solubility are not readily available

in the reviewed literature. These properties should be determined empirically upon handling the

compound.

Synthesis of 3-(4-Nitrophenoxy)propionic Acid: A
Mechanistic Approach
The most logical and established method for the synthesis of 3-(4-Nitrophenoxy)propionic
acid is through the Williamson ether synthesis.[3][4][5][6][7] This reaction is a cornerstone of

organic chemistry for the formation of ethers and involves the reaction of an alkoxide with a

primary alkyl halide.[5][7] In this specific case, the phenoxide of 4-nitrophenol acts as the

nucleophile, attacking an appropriate three-carbon electrophile bearing a leaving group.

The overall transformation is depicted in the following reaction scheme:

4-Nitrophenol

4-Nitrophenoxide

Base (e.g., NaOH, K₂CO₃)

Deprotonation

3-Halopropionic acid or its ester
(e.g., 3-Bromopropionic acid)

3-(4-Nitrophenoxy)propionic acid

SN2 Attack
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Figure 1: General reaction scheme for the Williamson ether synthesis of 3-(4-
Nitrophenoxy)propionic acid.

Experimental Protocol: A Validated Approach
The following protocol is a generalized procedure based on the principles of the Williamson

ether synthesis, adapted for the preparation of 3-(4-Nitrophenoxy)propionic acid.

Materials:

4-Nitrophenol

3-Bromopropionic acid

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)

Diethyl ether or Ethyl acetate

Hydrochloric acid (HCl), 1M solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic

stirrer, separatory funnel, etc.)

Step-by-Step Methodology:

Deprotonation of 4-Nitrophenol:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

Add a slight excess of a base such as powdered potassium carbonate (1.5 eq) or sodium

hydroxide (1.1 eq). The use of a moderately strong base is crucial to deprotonate the

phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing nitro

group, to form the nucleophilic 4-nitrophenoxide.[7]
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of

the phenoxide.

Nucleophilic Substitution (SN2 Reaction):

To the stirred solution of the 4-nitrophenoxide, add 3-bromopropionic acid (1.1 eq). The

use of a primary alkyl halide is essential to favor the SN2 pathway and minimize

competing elimination reactions.[3][4]

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for

several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography

(TLC). The reaction time can be influenced by the choice of solvent and temperature.[5]

Work-up and Isolation:

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing water and a suitable organic

solvent for extraction, such as diethyl ether or ethyl acetate.

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the

carboxylic acid, ensuring its partitioning into the organic phase.

Separate the organic layer and wash it successively with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude 3-(4-Nitrophenoxy)propionic acid can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure

product.

Applications in Drug Development and Medicinal
Chemistry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemistrysteps.com/williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
http://sciclix.com/ADC-Linkers-2.pdf
https://www.benchchem.com/product/b1296519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific drugs containing the 3-(4-nitrophenoxy)propionic acid moiety are not

prominently documented, its structural features make it a highly attractive building block and

linker in drug discovery.

A Versatile Building Block
Nitroaromatic compounds are valuable precursors in medicinal chemistry. The nitro group can

be readily reduced to an amine, which then serves as a handle for a wide array of chemical

modifications, enabling the synthesis of diverse compound libraries for biological screening.[1]

The carboxylic acid functionality provides a site for amide bond formation, a common linkage in

many pharmaceutical agents.

3-(4-Nitrophenoxy)propionic acid

Reduction of Nitro Group

Amide Bond Formation

Amine Derivatives

Amide Derivatives

Click to download full resolution via product page

Figure 2: Potential synthetic transformations of 3-(4-Nitrophenoxy)propionic acid for

generating diverse chemical entities.

Role as a Linker Molecule
In modern drug design, particularly in the development of antibody-drug conjugates (ADCs)

and targeted drug delivery systems, linker molecules play a critical role.[5] The bifunctional

nature of 3-(4-nitrophenoxy)propionic acid, with its ether linkage and terminal carboxylic

acid, makes it a candidate for use as a stable linker to connect a targeting moiety to a

therapeutic payload. The propionic acid chain provides a flexible spacer, which can be

important for optimal biological activity.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
(4-Nitrophenoxy)propionic acid.
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Hazard Identification:

Based on available supplier safety data, 3-(4-Nitrophenoxy)propionic acid is classified with

the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

First Aid:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you

feel unwell.

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Characterization
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While specific, publicly available spectral data for 3-(4-Nitrophenoxy)propionic acid is limited,

the expected spectral characteristics can be predicted based on its structure. Researchers

should confirm the identity and purity of the synthesized or purchased material using standard

analytical techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic protons of the p-disubstituted benzene ring (two doublets), and two triplets

corresponding to the methylene protons of the propionic acid chain. The carboxylic acid

proton will appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic

carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the nitro group (typically around 1520 and 1340 cm⁻¹), the carboxylic acid O-H stretch (a

broad band), the carbonyl C=O stretch (around 1700 cm⁻¹), and the C-O-C ether linkage.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the

compound, with the molecular ion peak (M+) expected at m/z 211.

Conclusion
3-(4-Nitrophenoxy)propionic acid is a valuable and versatile chemical intermediate. Its

straightforward synthesis via the Williamson ether synthesis and its bifunctional nature make it

a useful tool for organic chemists and drug discovery scientists. The presence of both a

modifiable nitro group and a carboxylic acid handle allows for the creation of a wide range of

derivatives, positioning it as a key building block for the development of novel bioactive

molecules and functional materials. As with all chemical reagents, adherence to strict safety

protocols is paramount to ensure safe handling and use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1296519?utm_src=pdf-body
https://www.benchchem.com/product/b1296519?utm_src=pdf-body
https://www.benchchem.com/product/b1296519?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

4. masterorganicchemistry.com [masterorganicchemistry.com]

5. sciclix.com [sciclix.com]

6. chem.libretexts.org [chem.libretexts.org]

7. chemistnotes.com [chemistnotes.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(4-
Nitrophenoxy)propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296519#3-4-nitrophenoxy-propionic-acid-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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